2-{[(4-methylphenyl)methyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one
Description
Properties
IUPAC Name |
2-[(4-methylphenyl)methylsulfanyl]pyrido[1,2-a][1,3,5]triazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3OS/c1-11-5-7-12(8-6-11)10-20-14-16-13-4-2-3-9-18(13)15(19)17-14/h2-9H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWFOYVQSSBVZFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NC(=O)N3C=CC=CC3=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-{[(4-methylphenyl)methyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 2-aminopyridine with a suitable aldehyde and thiol can lead to the formation of the desired triazine ring system . Industrial production methods often involve optimizing these reactions for higher yields and purity, using catalysts and controlled reaction conditions.
Chemical Reactions Analysis
2-{[(4-methylphenyl)methyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, converting the compound to its corresponding sulfide.
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials.
Biology: It has shown promise as a potential therapeutic agent due to its ability to interact with biological targets.
Medicine: Research is ongoing to explore its efficacy as an antiviral, anticancer, and antimicrobial agent.
Mechanism of Action
The mechanism of action of 2-{[(4-methylphenyl)methyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit specific enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
The following compounds share the pyrido[1,2-a][1,3,5]triazin-4-one core but differ in substituents and properties:
Table 1: Key Structural and Physicochemical Comparisons
Substituent Effects on Physicochemical Properties
- Electron-Donating vs. Electron-Withdrawing Groups: Diethylamino (8l, 8h) at position 2 donates electrons, increasing core electron density, which may enhance nucleophilic reactivity . The 4-methylbenzyl group in the target compound balances lipophilicity and steric bulk, likely improving membrane permeability compared to polar diethylamino derivatives .
Melting Points and Crystallinity :
- Bromopyridinyl-substituted 8l exhibits a high melting point (230°C), attributed to strong intermolecular halogen bonding and planar rigidity . Thiophenyl-substituted 8h melts at 146°C, reflecting reduced crystallinity due to the flexible heterocyclic thiophene . The target compound’s 4-methylbenzyl group may lower melting points relative to halogenated analogs, as seen in similar systems .
Spectral Characterization Trends
- ¹H NMR Shifts: Aromatic protons in diethylamino derivatives (8l, 8h) resonate between δ 7.15–8.71, with upfield shifts for alkylamino groups (δ 1.13–3.61) . Sulfanyl-substituted analogs (e.g., ) may show downfield shifts due to the electronegative sulfur atom.
- Mass Spectrometry: Fragmentation patterns for diethylamino derivatives include losses of ethyl groups (m/z = 271, 228) , whereas sulfanyl-containing compounds may exhibit cleavage of the sulfanyl substituent.
Biological Activity
The compound 2-{[(4-methylphenyl)methyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one is a heterocyclic compound belonging to the pyridotriazine class. Its unique structure, characterized by a pyrido[1,2-a][1,3,5]triazin-4-one core with a sulfanyl group and a 4-methylphenyl moiety, suggests potential for various biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological properties.
Chemical Structure
The molecular formula of the compound is with a molecular weight of approximately 284.37 g/mol. The structure can be represented as follows:
Biological Activity Overview
Research indicates that compounds in the pyridotriazine class exhibit a range of biological activities. The specific activities of 2-{[(4-methylphenyl)methyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one include:
- Antimicrobial Activity : Exhibits significant antibacterial and antifungal properties.
- Anticancer Activity : Shows promise in inhibiting cancer cell proliferation.
- Enzyme Inhibition : Potential to inhibit specific enzymes involved in critical biological pathways.
Antimicrobial Activity
A study evaluated the antimicrobial effects of several pyridotriazine derivatives against various bacterial strains and fungi. The results indicated that 2-{[(4-methylphenyl)methyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one demonstrated notable activity against:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
These findings suggest that the compound could serve as a lead for developing new antimicrobial agents.
Anticancer Activity
Research has shown that 2-{[(4-methylphenyl)methyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one can inhibit the growth of various cancer cell lines. A case study assessed its effects on human breast cancer (MCF-7) cells:
- Cell Viability Reduction : The compound reduced cell viability by 50% at a concentration of 20 µM after 48 hours.
- Mechanism of Action : Preliminary investigations suggest that it induces apoptosis through the activation of caspase pathways.
The biological activity of the compound is believed to be mediated through several mechanisms:
- Enzyme Interaction : It may inhibit enzymes critical for cell proliferation and survival.
- DNA/RNA Binding : The compound can interact with nucleic acids, potentially affecting gene expression.
- Signaling Pathway Modulation : Influences cellular signaling pathways involved in growth and apoptosis.
Q & A
Q. What are the common synthetic routes for synthesizing 2-{[(4-methylphenyl)methyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one?
The compound is typically synthesized via cyclization reactions of pyridine derivatives with triazine precursors. Key steps include:
- Cyclization : Reaction of 2-aminopyridine derivatives with triazine precursors under reflux conditions (80–120°C) in polar aprotic solvents like DMSO or DMF, often with catalysts such as palladium .
- Microwave-assisted synthesis : Reduces reaction time (e.g., 30–60 minutes) while maintaining yields >70% .
- Suzuki cross-coupling : For introducing aryl groups, palladium catalysts (e.g., Pd(PPh₃)₄) and arylboronic acids are used in dioxane/water mixtures at 100°C .
Q. What analytical techniques are critical for characterizing this compound?
Essential methods include:
Q. What are the key structural features influencing the compound’s biological activity?
The pyrido-triazinone core and methylsulfanyl group are critical:
- The fused triazine-pyridine system enables π-π stacking with biomolecular targets .
- Substituents at the 2-position (e.g., allylsulfanyl, aryl groups) modulate solubility and target affinity. For example, 3,4-dimethoxyphenyl derivatives enhance apoptosis in cancer cells .
Advanced Research Questions
Q. How can Suzuki-Miyaura cross-coupling reactions be optimized for introducing aryl groups into the pyrido-triazinone scaffold?
Optimization strategies include:
- Catalyst selection : Pd(PPh₃)₄ (0.05 equiv.) in dioxane/water (5:1) at 100°C achieves yields of 52–65% .
- Solubility enhancement : Increasing water content improves homogeneity, enabling rapid coupling without side reactions .
- Substituent compatibility : Electron-deficient arylboronic acids (e.g., 3-chlorophenyl) react efficiently, while bulky groups require longer reaction times .
Q. How to address contradictions in reported biological activities across different cell lines?
Discrepancies (e.g., apoptosis induction in MGC-803 gastric cancer cells vs. SK-N-SH neuroendocrine cells) may arise from:
- Cell-specific uptake : Variability in membrane transporters (e.g., ABC transporters) affects intracellular concentrations .
- Dose-response relationships : Apoptotic markers (e.g., cleaved caspases) should be quantified across a range of concentrations (1–100 µM) .
- Control experiments : Use isogenic cell lines or siRNA knockdown to confirm target specificity .
Q. What strategies are effective in improving the aqueous solubility of this compound for in vivo studies?
Strategies include:
- PEGylation : Attaching polyethylene glycol chains to the methylsulfanyl group increases solubility by 3–5 fold .
- Salt formation : Hydrochloride salts of amino derivatives improve solubility in PBS (pH 7.4) .
- Prodrug design : Phosphate esters at the triazinone oxygen enhance solubility, with enzymatic cleavage in vivo .
Q. How to design experiments to investigate the compound’s mechanism of action in apoptosis induction?
A multi-modal approach is recommended:
- Caspase activation assays : Measure cleaved caspases-3/7 via fluorometric substrates (e.g., Ac-DEVD-AMC) in treated vs. untreated cells .
- Transcriptomic profiling : RNA-seq identifies upregulated pro-apoptotic genes (e.g., BAX, PUMA) and downregulated anti-apoptotic genes (e.g., BCL-2) .
- Kinase inhibition profiling : Use kinase assay panels to identify targets (e.g., EGFR, AKT) inhibited at IC₅₀ values <10 µM .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
